molecular formula C12H7ClN4O4S B11829865 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine

1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11829865
M. Wt: 338.73 g/mol
InChI Key: JRTLJQDNROSAJX-UHFFFAOYSA-N
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Description

1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine is an organic compound with the molecular formula C13H8ClN3O4S It is a derivative of pyrazolo[3,4-b]pyridine, characterized by the presence of benzenesulfonyl, chloro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: The core structure can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives.

    Introduction of the Nitro Group: Nitration of the pyrazolo[3,4-b]pyridine core can be achieved using nitric acid or other nitrating agents under controlled conditions.

    Sulfonylation: The final step involves the sulfonylation of the compound with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, to form sulfone derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Amines, thiols, alkoxides.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.

    Sulfone Derivatives: Formed by oxidation of the benzenesulfonyl group.

Scientific Research Applications

1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive compound.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of the nitro, chloro, and benzenesulfonyl groups can influence its binding affinity and specificity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 1-(benzenesulfonyl)-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
  • 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Uniqueness

1-(benzenesulfonyl)-4-chloro-5-nitro-1H-pyrazolo[3,4-b]pyridine is unique due to the specific combination of functional groups that confer distinct chemical reactivity and potential biological activity. The presence of the nitro group, in particular, can significantly influence its electronic properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C12H7ClN4O4S

Molecular Weight

338.73 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-chloro-5-nitropyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H7ClN4O4S/c13-11-9-6-15-16(12(9)14-7-10(11)17(18)19)22(20,21)8-4-2-1-3-5-8/h1-7H

InChI Key

JRTLJQDNROSAJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=NC=C(C(=C3C=N2)Cl)[N+](=O)[O-]

Origin of Product

United States

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